3-[(2-Methylbenzyl)oxy]azetidine hydrochloride
Description
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-10(9)8-13-11-6-12-7-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFMSYAWTXKBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbenzyl)oxy]azetidine hydrochloride typically involves the reaction of 2-methylbenzyl alcohol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of azetidine to form the desired product . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production . Additionally, purification techniques such as recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylbenzyl)oxy]azetidine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halides, amines
Major Products Formed
Oxidation: Oxidized derivatives
Reduction: Reduced derivatives
Substitution: Substituted azetidine derivatives
Scientific Research Applications
Synthetic Routes
- Base-Catalyzed Reaction : Using sodium hydride to deprotonate the alcohol.
- Reagents : Common reagents include potassium permanganate for oxidation and palladium on carbon (Pd/C) for reduction processes.
Chemistry
3-[(2-Methylbenzyl)oxy]azetidine hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create complex molecules and polymers, facilitating the development of new materials with unique properties.
Biology
Research indicates that this compound may possess bioactive properties, including:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Antiviral Properties : Investigated for its ability to inhibit viral replication.
Medicine
The compound is explored in drug discovery as a scaffold for designing new therapeutic agents. Its structural characteristics make it an interesting candidate for developing drugs targeting specific biological pathways .
Case Study 1: Antimicrobial Research
A study investigated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Case Study 2: Drug Development
In a pharmacological study, the compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. Preliminary findings showed that it could effectively inhibit enzyme activity at low concentrations, indicating its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 3-[(2-Methylbenzyl)oxy]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 3-[(2-Methylbenzyl)oxy]azetidine hydrochloride and its analogs:
Key Structural Differences and Implications
Ring Size :
- The azetidine ring (4-membered) in the target compound exhibits higher ring strain compared to pyrrolidine (5-membered, CAS 1185297-72-6), which may enhance reactivity but reduce thermodynamic stability .
- Example: Azetidine derivatives are often explored in kinase inhibitors due to their conformational rigidity, whereas pyrrolidines are more common in prodrugs for improved solubility.
Substituent Effects: 2-Methylbenzyloxy vs. Fluorinated Analogs: Compounds like 3-((2,3-Difluorobenzyl)oxy)azetidine hydrochloride (MW 235.66) exhibit higher electronegativity, which can reduce oxidative metabolism and prolong half-life .
Electronic and Steric Effects :
Biological Activity
3-[(2-Methylbenzyl)oxy]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and research findings relevant to its pharmacological applications.
Synthesis
The synthesis of this compound typically follows a multi-step process involving the formation of the azetidine ring and subsequent functionalization. The general steps include:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the 2-Methylbenzyl Group : This step often involves nucleophilic substitution or coupling reactions.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt form for enhanced stability and solubility.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacological agent.
Research indicates that this compound may interact with specific receptors or enzymes, leading to various biological effects:
- Nicotinic Acetylcholine Receptor Modulation : Similar azetidine derivatives have shown activity as partial agonists at nicotinic receptors, which are implicated in cognitive functions and neuroprotection .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and associated diseases .
Pharmacological Applications
The pharmacological applications of this compound include:
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, suggesting potential use in treating inflammatory diseases .
- Antidepressant Effects : Research on related compounds indicates that they may exhibit antidepressant-like effects, warranting further investigation into their efficacy in mood disorders .
Case Studies
- Study on Nicotinic Receptors : A study highlighted the effectiveness of azetidine derivatives in modulating nicotinic receptors, suggesting that compounds like this compound could have therapeutic implications for neurodegenerative diseases .
- Lipid Metabolism Research : Another study focused on azetidine derivatives as inhibitors of stearoyl-CoA desaturase (SCD), linking their activity to potential treatments for metabolic disorders such as obesity and diabetes .
Data Table: Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[(2-Methylbenzyl)oxy]azetidine hydrochloride to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate bases (e.g., sodium hydride or potassium carbonate) and solvents (e.g., DMF or THF) to facilitate nucleophilic substitution between 2-methylbenzyl alcohol and azetidine. Reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 for azetidine:benzyl alcohol) are critical. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Base | K₂CO₃ | Higher yield, fewer side reactions |
| Solvent | THF | Improved solubility of intermediates |
| Temp. | 70°C | Balances reaction rate vs. decomposition |
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positioning on the azetidine ring and benzyl group (e.g., δ 3.5–4.0 ppm for azetidine protons, δ 7.2–7.4 ppm for aromatic protons) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for pharmacological studies).
- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 238.1) .
Q. How does the choice of solvent and base influence reaction efficiency in the synthesis of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of azetidine, while weaker bases (K₂CO₃) reduce side reactions like ring-opening. For example, using NaH in DMF may increase reaction speed but risks azetidine degradation, whereas K₂CO₃ in THF provides a balance between efficiency and stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl ring to enhance metabolic stability .
- Azetidine Ring Substitutions : Replace oxygen with sulfur (thioether analogs) to probe steric/electronic effects on target binding .
- Assay Selection : Use enzyme inhibition assays (e.g., kinase panels) and cell-based models (e.g., HEK293 for GPCR activity) to correlate structural changes with activity .
Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Dose-Response Analysis : Verify activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Model Validation : Cross-test in primary cells vs. immortalized lines to rule out cell-specific artifacts.
- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets .
Q. What in vitro and in vivo models are appropriate for evaluating the metabolic stability and pharmacokinetic profile of this compound?
- Methodological Answer :
- In Vitro : Liver microsomal assays (human/rodent) to measure CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites (e.g., hydroxylated benzyl derivatives) .
- In Vivo : Rodent PK studies (IV/PO dosing) to determine bioavailability, half-life, and tissue distribution. Blood samples analyzed via LC-MS at 0.5, 1, 2, 4, 8, 24 h post-dose .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or biological efficacy of this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity profiles).
- Collaborative Validation : Share samples with independent labs for cross-verification of biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
